3-(3-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid
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Overview
Description
3-(3-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety. The compound’s molecular structure allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid typically involves the reaction of 3-(N,N-Dimethylsulfamoyl)phenylboronic acid with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control temperature, pressure, and other reaction parameters. The final product is then purified using methods such as crystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in the formation of new compounds with different functional groups replacing the dimethylsulfamoyl group .
Scientific Research Applications
3-(3-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in the study of biological systems and interactions, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique properties make it a potential candidate for the development of pharmaceuticals and diagnostic tools.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(N,N-Dimethylsulfamoyl)phenylboronic acid: This compound shares a similar structural motif with 3-(3-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid but differs in the presence of a boronic acid group instead of a carboxylic acid group.
Phenylboronic acid derivatives: These compounds have similar chemical properties and applications but differ in their specific functional groups and structural arrangements.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-14(8-5-9-15(11)16(18)19)12-6-4-7-13(10-12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNRNUQYOVVBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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